N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4OS/c1-6-3-9(18-19(6)2)12(20)17-13-16-11-8(15)4-7(14)5-10(11)21-13/h3-5H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGZJYTLHLJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have been discussed in the context of their inhibitory potency against M. tuberculosis.
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may inhibit the growth of M. tuberculosis.
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS Number: 1013770-89-2) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₀F₂N₄OS
- Molecular Weight : 308.31 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a diverse range of biological activities. These include:
- Anti-inflammatory
- Antimicrobial
- Anticancer
- Neuroprotective
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the benzothiazole moiety contributes significantly to its pharmacological properties. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and other therapeutic effects via various biochemical pathways.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs such as dexamethasone .
Antimicrobial Activity
Research has shown that pyrazole derivatives possess notable antimicrobial properties. In vitro studies indicated that compounds with similar structures exhibited effective inhibition against a variety of bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance their antimicrobial efficacy .
Anticancer Properties
Emerging studies suggest that pyrazole derivatives may also have anticancer activity. Preliminary results indicate that certain analogs can induce apoptosis in cancer cell lines through the modulation of key signaling pathways .
Comparative Analysis of Pyrazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
a) Fluorinated Benzothiazole Derivatives
The compound shares structural similarities with the cyclopropane carboxamide derivative from :
- Target Compound : Features a 4,6-difluorobenzo[d]thiazol-2-yl group.
- Compound: Contains a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group instead. Fluorination at both compounds’ aromatic systems suggests a design strategy to improve membrane permeability .
b) Pyrazole vs. Oxadiazole Moieties
describes pyrazole-oxadiazole hybrids synthesized via similar conditions (DMF, K₂CO₃). The target compound’s pyrazole-carboxamide group contrasts with the oxadiazole-thiol derivatives in , which may exhibit different hydrogen-bonding capacities and metabolic stability due to sulfur-based reactivity .
Functional Group Variations
a) Carboxamide Linkers
The carboxamide linker in the target compound is a common feature in and compounds. For example, lists thiazol-5-ylmethyl carbamates with bulky substituents (e.g., t-butoxycarbonylamino), which could sterically hinder interactions compared to the target compound’s simpler pyrazole-methyl groups .
b) Hydroxy and Dihydroxy Substituents
’s compound includes dihydroxypropyl and hydroxyl groups, which may enhance solubility through hydrogen bonding, as discussed in ’s analysis of intermolecular interactions . In contrast, the target compound’s fluorine atoms prioritize lipophilicity over solubility.
Hydrogen-Bonding and Crystallography
The pyrazole and carboxamide groups in the target compound may form hydrogen-bonding networks influencing crystal packing, as described in ’s graph-set analysis . SHELX-based refinement () could resolve these interactions, whereas ’s bulky carbamates might disrupt crystalline order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
